molecular formula C8H7ClO B14686648 Cyclohepta-2,4,6-triene-1-carbonyl Chloride CAS No. 32399-48-7

Cyclohepta-2,4,6-triene-1-carbonyl Chloride

Cat. No.: B14686648
CAS No.: 32399-48-7
M. Wt: 154.59 g/mol
InChI Key: PXZATBHOTNVWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohepta-2,4,6-triene-1-carbonyl Chloride is an organic compound that features a seven-membered ring with three conjugated double bonds and a carbonyl chloride functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohepta-2,4,6-triene-1-carbonyl Chloride can be synthesized through various methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide, which converts it into cyclohepta-2,4,6-trien-1-one. This intermediate can then be reacted with thionyl chloride to form the desired carbonyl chloride compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohepta-2,4,6-triene-1-carbonyl Chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.

    Substitution: The carbonyl chloride group can be substituted with nucleophiles to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Selenium dioxide is commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols, amines, or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include cyclohepta-2,4,6-triene-1-carboxylic acid, cyclohepta-2,4,6-triene-1-ol, and various esters and amides .

Scientific Research Applications

Cyclohepta-2,4,6-triene-1-carbonyl Chloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in organometallic chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohepta-2,4,6-triene-1-carbonyl Chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohepta-2,4,6-triene-1-carbonyl Chloride is unique due to its combination of a conjugated triene system and a reactive carbonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

cyclohepta-2,4,6-triene-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-8(10)7-5-3-1-2-4-6-7/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZATBHOTNVWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC(C=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460790
Record name Cyclohepta-2,4,6-triene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32399-48-7
Record name Cyclohepta-2,4,6-triene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.